Semiquinone Radical Absorption Spectrum: 6H5MI Closely Mimics DHI, Whereas 5H6MI Lacks the Diagnostic 500 nm Band
Upon one-electron oxidation by N₃• at pH 7.2–7.4, the semiquinone radical of 6H5MI exhibits absorption peaks at 500, 370, and 330 nm—very close to those of the semiquinone radical of 5,6-dihydroxyindole (DHI), the core eumelanin precursor [1]. In contrast, the semiquinone of the regioisomer 5H6MI shows no absorption at 500 nm and displays bands only at 420 and 340 nm [1]. These spectral differences are attributed to marked changes in electron delocalization: both rings of the indole are involved for the 6H5MI radical, whereas only the benzenoid moiety participates for the 5H6MI radical [1].
| Evidence Dimension | Semiquinone radical absorption spectrum |
|---|---|
| Target Compound Data | 6H5MI: λ_max = 500, 370, 330 nm |
| Comparator Or Baseline | 5H6MI: λ_max = 420, 340 nm (no 500 nm band); DHI semiquinone: peaks very close to 6H5MI |
| Quantified Difference | Presence vs absence of the 500 nm band; fundamentally different spectral distribution indicating divergent radical electronic structure |
| Conditions | Pulse radiolysis, aqueous solution, pH 7.2–7.4, one-electron oxidation by azide radical (N₃•) |
Why This Matters
6H5MI more faithfully recapitulates the radical chemistry of the natural melanin precursor DHI, making it the preferred isomer for mechanistic studies of eumelanin oxidative polymerization and for applications requiring DHI‑like redox behavior.
- [1] Lambert C, Land EJ, Riley PA, Truscott TG. A pulse radiolysis investigation of the oxidation of methoxylated metabolites of indolic melanin precursors. Biochim Biophys Acta. 1990;1035(3):319-324. doi:10.1016/0304-4165(90)90095-E. PMID: 2207127. View Source
